N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-methylquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-methylquinoline-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound features an indole moiety fused with a quinoline structure, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-methylquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the indole and quinoline precursors. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole ring . The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and concentration of reactants. Catalysts and solvents are also chosen to enhance the reaction efficiency and minimize by-products. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-methylquinoline-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-methylquinoline-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-methylquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-hydroxy-1H-indol-3-yl)imino]-2-methylquinoline-3-carboxamide
- N-[(5-methyl-1H-indol-3-yl)imino]-2-methylquinoline-3-carboxamide
- N-[(2-hydroxy-1H-indol-3-yl)imino]-2-ethylquinoline-3-carboxamide
Uniqueness
N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-methylquinoline-3-carboxamide is unique due to the specific positioning of the hydroxy and methyl groups on the indole ring, which can significantly influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-methylquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-11-7-8-17-15(9-11)18(20(26)22-17)23-24-19(25)14-10-13-5-3-4-6-16(13)21-12(14)2/h3-10,22,26H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKKMDLOGVXPJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC(=O)C3=CC4=CC=CC=C4N=C3C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.